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Introduction

Glumetinib (also known as SCC244 or Gumarontinib) is a potent and highly selective, orally
bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant
activation of the MET signaling pathway, through mechanisms such as gene amplification,
mutations, or overexpression, is a known driver in various human cancers, contributing to
tumor growth, metastasis, and resistance to therapy.[3] Glumetinib has been developed to
target these MET-dependent malignancies. This document provides a comprehensive technical
summary of the key findings from early-phase clinical trials and supporting preclinical studies,
with a focus on quantitative data, experimental methodologies, and the underlying mechanism
of action.

Mechanism of Action

Glumetinib functions as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding
to the MET receptor, it blocks its autophosphorylation and subsequent activation, thereby
inhibiting downstream signaling cascades crucial for cancer cell proliferation and survival.[1]
The primary pathways affected are the PI3BK/AKT and RAS/RAF/MEK/ERK signaling pathways.
[1] Preclinical studies have demonstrated that Glumetinib has a high selectivity for c-Met, with
an IC50 of 0.42 + 0.02 nmol/L, and shows over 2,400-fold selectivity for c-Met compared to a
panel of 312 other kinases.[4]
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Caption: Glumetinib Mechanism of Action on the c-MET Signaling Pathway.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b607661?utm_src=pdf-body-img
https://www.benchchem.com/product/b607661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical Studies
In Vitro Activity

Glumetinib has demonstrated potent and selective inhibition of c-Met-dependent cancer cell
proliferation in a variety of cell lines.

Cell Line IC50 (nmollL)
EBC-1 1.1+£0.3
MKN-45 14+£04
SNU-5 2105
BaF3/TPR-Met 35+038

Data presented as mean + SD from three

independent experiments.

In Vivo Antitumor Activity

In xenograft models using human tumor cell lines, orally administered Glumetinib showed
robust, dose-dependent antitumor activity.

Dose (mgl/kg, oral, Tumor Growth

Xenograft Model . o Observations
once daily) Inhibition (%)

MKN-45 2.5 63.6 -

5 88.6 Tumor stasis

10 99.3 Tumor stasis

SNU-5 10 - Tumor regression

EBC-1 5 >66.0 1 of 6 mice tumor-free

10 >66.0 1 of 6 mice tumor-free

Treatment duration:
21 days.[1]
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Early-Phase Clinical Trial Results
Phase | Study in Advanced NSCLC

A Phase |, open-label, dose-escalation study was conducted to evaluate the safety,
pharmacokinetics, and preliminary antitumor activity of Glumetinib in patients with advanced
non-small cell lung cancer (NSCLC).[5][6]

Patient Disposition and Dosing:

Dose Cohort Number of Patients
100 mg QD 3

200 mg QD 3

300 mg QD 6

400 mg QD 6

Total 18

Pharmacokinetic Parameters:

Parameter Value

Median Tmax (Time to maximum plasma
) 2.0 - 6.0 hours
concentration)

Mean t1/2 (Half-life) 20.43 - 35.36 hours

Safety and Tolerability:

o Dose-Limiting Toxicity (DLT): One patient in the 400mg cohort experienced Grade 3
vomiting.[5][6]

o Most Common Treatment-Related Adverse Events (Grade 1/2): Nausea, vomiting, elevated
alkaline phosphatase, elevated conjugated bilirubin, edema, headache, asthenia, and
decreased appetite.[5][6]
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e Grade 3/4 Non-DLT Treatment-Related Adverse Events: Peripheral edema (5.5%),
hypothyroidism (5.5%).[5][6]

Preliminary Efficacy:

. Duration of
Dose MET Alteration Best Response
Treatment
200 mg Overexpression Partial Response 44 weeks
_ Amplification (3 _
Multiple Stable Disease

patients)

) Not specified (1 )
Multiple _ Stable Disease
patient)

Phase Il GLORY Study in METex14-mutated NSCLC

The GLORY study was a single-arm, multicenter, Phase Il trial evaluating the efficacy and
safety of Glumetinib (300 mg QD) in patients with locally advanced or metastatic NSCLC
harboring MET exon 14 skipping mutations.[7][8]

Efficacy Results (as of May 6, 2021):
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Efficacy Endpoint Overall (n=69) Treatment Naive Previously Treated

Objective Response

60.9% 66.7% 51.9%
Rate (ORR)
Median Duration of
8.2 months
Response (DoR)
Median Progression-
) 7.6 months
Free Survival (PFS)
Median Time to
1.4 months

Response (TTR)

Data assessed by
blinded independent
review committee
(BIRC).[7]

Experimental Protocols
Cell Viability Assays
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Cell Viability Assay Workflow

Seed cells in 96-well plates

Incubate overnight

l

Add Glumetinib at various concentrations

l

Incubate for 72 hours

l

Add viability reagent (e.g., MTT, CCK-8)

l

Incubate for 1-4 hours

l

Measure absorbance/fluorescence

Calculate IC50 values
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Caption: Generalized workflow for in vitro cell viability assays.
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Methodology: Cells were seeded in 96-well plates at a low density. The following day, various
concentrations of Glumetinib were added. After a 72-hour incubation period, cell viability was
assessed using assays such as MTT, SRB, or CCK-8, following the manufacturer's protocols.
The absorbance was measured to determine the concentration of Glumetinib that inhibited cell
growth by 50% (IC50).[5]

Western Blot Analysis

Methodology: Cancer cells (e.g., EBC-1, MKN-45) were treated with increasing concentrations
of Glumetinib for 2 hours. For HGF stimulation studies, cells like UB7MG were serum-starved
for 24 hours, treated with Glumetinib for 2 hours, and then stimulated with HGF for 15
minutes. Cells were then lysed, and protein extracts were subjected to SDS-PAGE, transferred
to a membrane, and probed with primary antibodies against phosphorylated and total c-Met,
AKT, and ERK, followed by incubation with secondary antibodies and detection.[9]
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Western Blot Workflow

Cell Lysis & Protein Extraction

SDS-PAGE

l

Transfer to PVDF/Nitrocellulose Membrane

l

Blocking

l

Primary Antibody Incubation (e.g., p-c-Met, p-AKT)

l

Secondary Antibody Incubation

l

Signal Detection (e.g., Chemiluminescence)

Analysis of Protein Expression
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Caption: Key steps in the Western Blot analysis protocol.
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In Vivo Xenograft Studies

Methodology: Human cancer cell lines (e.g., MKN-45, SNU-5, EBC-1) were subcutaneously
implanted into immunodeficient mice. When tumors reached a volume of 100-200 mm3, mice
were randomized into vehicle control and Glumetinib treatment groups. Glumetinib was
administered orally once daily. Tumor volumes were measured twice weekly using calipers, and
calculated using the formula: (length x width?)/2.[1][9]

Conclusion

The early-phase clinical data for Glumetinib demonstrates a manageable safety profile and
promising antitumor activity in patients with advanced NSCLC, particularly those with MET
exon 14 skipping mutations.[5][7] These clinical findings are strongly supported by preclinical
studies that establish Glumetinib as a potent and highly selective inhibitor of the c-MET
signaling pathway, with significant in vitro and in vivo efficacy in MET-dependent cancer
models.[9] Ongoing and future clinical trials will further delineate the therapeutic potential of
Glumetinib in this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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